molecular formula C11H13N3O2 B1482314 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092800-01-4

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1482314
CAS No.: 2092800-01-4
M. Wt: 219.24 g/mol
InChI Key: ZABBYDDGFWRCPA-UHFFFAOYSA-N
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Description

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid ( 2098026-46-9) is a high-value heterocyclic building block of significant interest in pharmaceutical and agrochemical research . This compound features a fused imidazo[1,2-b]pyrazole core structure, substituted with a cyclobutyl group and a carboxylic acid functional group, making it a versatile intermediate for further synthetic modification. The molecular formula is C11H12N4O2 and it has a molecular weight of 232.25 g/mol . Compounds within the imidazo[1,2-b]pyrazole class have demonstrated considerable potential in medicinal chemistry, particularly as core structures in the development of novel therapeutic agents . Research on closely related analogues has shown promising biological activities, including the induction of differentiation and apoptosis in acute myeloid leukemia (AML) cell lines, suggesting its potential application in oncology research . The presence of the carboxylic acid group allows for straightforward derivatization, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies and library synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13-5-6-14-10(13)8(11(15)16)9(12-14)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABBYDDGFWRCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold . One common method includes the use of brominated imidazo[1,2-b]pyrazole intermediates, which undergo selective magnesiation and zincation reactions with TMP-bases (2,2,6,6-tetramethylpiperidyl) followed by trapping reactions with various electrophiles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-cycl

Biological Activity

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its imidazo[1,2-b]pyrazole core is common in various biologically active molecules, making it a significant target for synthesis and pharmacological exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Chemical Formula C11H15N5\text{Chemical Formula C}_{11}\text{H}_{15}\text{N}_5
PropertyValue
CAS Number2098057-04-4
Molecular Weight217.27 g/mol
Key FeaturesHeterocyclic structure with a cyclobutyl group

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can modulate the activity of various enzymes and receptors, influencing cellular signaling pathways critical for cell proliferation and differentiation. The compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of organic substances.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. For instance, one study reported that the compound inhibited bacterial growth at concentrations as low as 40 µg/mL, suggesting its potential as a therapeutic agent against infections.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects against human cervical carcinoma HeLa cells. In a notable study by Wiemer et al., derivatives of imidazo[1,2-b]pyrazoles were synthesized and screened for their ability to inhibit cell viability. The most active derivatives exhibited IC50 values ranging from 25 to 100 µM, indicating strong cytotoxicity against cancer cells . The mechanism involves interference with cellular pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects. A study revealed that certain derivatives could significantly reduce IL-6 production in SW1353 cells with IC50 values around 820 nM. This finding supports the therapeutic potential of these compounds in treating inflammatory conditions.

Case Studies

Several research studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a broad-spectrum activity comparable to standard antibiotics.
  • Cytotoxicity Evaluation : A comprehensive evaluation of cytotoxic effects on HeLa cells revealed promising results with several derivatives showing significant inhibition of cell viability.
  • Inflammation Modulation : Investigations into anti-inflammatory properties demonstrated effective modulation of pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations at Position 6

The cyclobutyl group at position 6 distinguishes the target compound from analogs with smaller or electronically distinct substituents:

  • Its melting point and biological activity profiles differ due to the absence of cyclobutyl-induced conformational effects .
  • 6-Phenyl derivatives : Compounds like 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid () exhibit aromatic substituents, which enhance π-π stacking interactions but may reduce metabolic stability compared to the aliphatic cyclobutyl group .
  • 6-Bromo derivatives : 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid () replaces the cyclobutyl group with bromine, increasing molecular weight (244.048 g/mol) and altering electronic properties, which could influence binding affinity in medicinal chemistry applications .

Table 1: Substituent Effects at Position 6

Compound Substituent (Position 6) Molecular Weight (g/mol) Key Properties Reference
Target compound Cyclobutyl 219.23 (estimated) High steric bulk, moderate lipophilicity
1-Methyl-1H-imidazo[...]-7-carboxylic acid None (H) 165.15 Higher solubility, simpler synthesis
7-Bromo-1-methyl-...-6-carboxylic acid Bromine 244.05 Enhanced electrophilicity
Substituent Variations at Position 1

The methyl group at position 1 is a common feature in many analogs, but alternative alkyl/aryl groups impact pharmacokinetics:

  • 1-Ethyl derivatives: 1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid () has a longer alkyl chain, increasing lipophilicity (logP ~1.5 vs.
  • 1-Cyclopropylmethyl derivatives : 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid () introduces a bicyclic substituent, which may improve metabolic stability due to reduced cytochrome P450 susceptibility .

Table 2: Position 1 Substituent Comparison

Compound Substituent (Position 1) Molecular Weight (g/mol) Key Properties Reference
Target compound Methyl 219.23 Balanced lipophilicity
1-Ethyl-6-methyl-...-7-carboxylic acid Ethyl 193.20 Increased lipophilicity
1-(Cyclopropylmethyl)-...-7-carboxylic acid Cyclopropylmethyl 243.28 Enhanced metabolic stability
Functional Group Variations at Position 7

The carboxylic acid at position 7 is critical for solubility and target binding. Alternative functionalities include esters, carbonitriles, and amides:

  • Ethyl esters : Ethyl 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate () is a prodrug form with higher cell membrane permeability but requires hydrolysis for activation .

Table 3: Position 7 Functional Group Impact

Compound Functional Group (Position 7) Key Properties Reference
Target compound Carboxylic acid High solubility, hydrogen-bonding
Ethyl 2-(4-fluorophenyl)-...-carboxylate Ethyl ester Prodrug, improved permeability
6-Cyclobutyl-...-7-carbonitrile Carbonitrile Increased lipophilicity

Q & A

Q. What statistical methods reconcile conflicting bioactivity results across labs?

  • Methodological Answer : Apply meta-analysis using standardized IC50/EC50 normalization. Use Bland-Altman plots to identify systematic biases (e.g., assay plate reader calibration). Collaborative inter-laboratory studies, as proposed in the Contested Territories Network’s methodologies, improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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